molecular formula C24H25N5 B11185320 2,2,4,6-Tetramethyl-7-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-7-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11185320
M. Wt: 383.5 g/mol
InChI Key: JGQFVMGCISRTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound that features a unique combination of a tetrahydroquinoline core and a triazolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with appropriate triazolopyrimidine derivatives under catalytic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins necessary for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6-TETRAMETHYL-7-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of a tetrahydroquinoline core with a triazolopyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a selective CDK2 inhibitor with promising anticancer activity .

Properties

Molecular Formula

C24H25N5

Molecular Weight

383.5 g/mol

IUPAC Name

2,2,4,6-tetramethyl-7-(2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C24H25N5/c1-15-12-18-16(2)14-24(3,4)27-20(18)13-19(15)21-10-11-25-23-26-22(28-29(21)23)17-8-6-5-7-9-17/h5-13,16,27H,14H2,1-4H3

InChI Key

JGQFVMGCISRTAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5=CC=CC=C5)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.